N-acetyl-3,5-diiodotyrosine ethyl ester
Description
Contextualization within Modified Amino Acid Chemistry and Iodinated Compounds
As a modified amino acid, N-acetyl-3,5-diiodotyrosine ethyl ester is part of a broad class of molecules where a standard proteinogenic amino acid has been chemically altered. These modifications are crucial in chemical biology and medicinal chemistry to probe biological processes, enhance molecular stability, or impart novel functionalities. The presence of iodine atoms places it within the category of organoiodine compounds, which are significant in organic synthesis and are known for their unique reactivity, particularly in cross-coupling reactions and as precursors for radiolabeling. The carbon-iodine bond in aromatic systems can be activated under various conditions, making iodinated molecules like this one valuable synthons.
The modification of tyrosine, in particular, is a significant area of research. The phenolic hydroxyl group and the aromatic ring of tyrosine are frequent targets for chemical alteration to create analogs for studying enzyme mechanisms, protein structure and function, and for the development of therapeutic agents. The iodination of the tyrosine ring, as seen in this compound, is a key biological process in the thyroid gland for the production of hormones.
Historical Significance in Thyroxine Research and Analog Synthesis
The primary historical importance of this compound lies in its role as a model compound and precursor in the study of thyroxine and other thyroid hormones. Thyroxine (T4), first isolated in 1914 and synthesized in 1927, is a crucial hormone for regulating metabolism. researchgate.netresearchgate.net The biosynthesis of thyroxine in the thyroid gland involves the iodination of tyrosine residues within a large protein called thyroglobulin, followed by the coupling of two diiodotyrosine (DIT) residues.
Researchers utilized this compound to model and understand this complex biological coupling reaction in a more controlled, non-biological setting. Studies demonstrated that the oxidative condensation of this compound could lead to the formation of a diaryl ether linkage, which is the core structure of the thyronine backbone of thyroid hormones. This process served as a chemical mimic for the proposed biosynthetic pathway, providing insights into the potential mechanisms of how the ether bond in thyroxine is formed. These investigations were instrumental in developing synthetic routes to thyroxine and its analogs, which were crucial for both research and the eventual large-scale production of therapeutic thyroid hormones.
Contemporary Research Landscape and Strategic Imperatives for this compound Studies
In the contemporary research landscape, while direct studies on this compound may be less frequent, its role has evolved. The strategic imperatives for its continued study and use are rooted in its foundational chemical properties and its potential as a versatile building block.
The compound continues to be relevant in the following areas:
Medicinal Chemistry and Drug Discovery: It serves as a starting material for the synthesis of novel thyromimetics—molecules that mimic the action of thyroid hormones. Researchers are interested in developing analogs with selective activity, for instance, compounds that might retain the cholesterol-lowering effects of thyroid hormones without the adverse cardiac side effects.
Biochemical Probes: The di-iodotyrosine moiety is a key structural motif. The acetyl and ethyl ester groups provide protection that can be selectively removed, allowing for its incorporation into more complex molecules, such as peptides or other probes, to study protein-protein interactions or enzyme activities related to thyroid hormone metabolism.
Material Science: Iodinated organic compounds are being explored for various applications in material science, and the well-defined structure of this compound could make it a useful component in the design of functional materials.
The strategic importance of studying this and similar molecules lies in leveraging the unique chemistry of iodinated amino acids. Understanding their reactivity and potential for incorporation into larger, more complex structures remains a key area for the development of new therapeutics and research tools.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 21959-36-4 |
| Molecular Formula | C₁₃H₁₅I₂NO₄ |
| Molecular Weight | 503.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | Typically ≥98% (by HPLC) |
| Application | Research intermediate |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I2NO4/c1-3-20-13(19)11(16-7(2)17)6-8-4-9(14)12(18)10(15)5-8/h4-5,11,18H,3,6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKHOPGWGZAARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21959-36-4 | |
| Record name | NSC525443 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Mechanistic Investigations of N Acetyl 3,5 Diiodotyrosine Ethyl Ester
Established Synthetic Routes for N-acetyl-3,5-diiodotyrosine Ethyl Ester
The synthesis of this compound is typically achieved through a multi-step process commencing with the amino acid L-tyrosine. An established industrial method involves a sequence of iodination, N-acetylation, and esterification reactions to arrive at the target molecule, which then serves as the starting material for subsequent coupling reactions google.com. The order of these steps can be varied, but protecting the amine and carboxyl groups after the iodination of the aromatic ring is a common strategy.
The foundational precursor for the synthesis is L-tyrosine. The first critical step is the di-iodination of the phenol (B47542) ring at the positions ortho to the hydroxyl group to form 3,5-diiodo-L-tyrosine nih.gov. This electrophilic substitution reaction is a key step in the biosynthesis of thyroid hormones and has been replicated through various chemical methods wikipedia.orgyoutube.com.
Common laboratory and industrial methods for this iodination include:
Direct Iodination: Utilizing molecular iodine (I₂) in the presence of an iodide salt, such as sodium iodide, in a basic aqueous medium like ethylamine chemicalbook.com.
Oxidative Iodination: Employing reagents that generate a more reactive iodine species. This can be achieved with iodic acid (HIO₃) or by using a combination of an iodide source and an oxidizing agent like hydrogen peroxide in an acidic medium chemicalbook.comnih.gov. Peroxidase enzymes can also be used to catalyze this reaction in biomimetic syntheses nih.gov.
Once 3,5-diiodo-L-tyrosine is formed, it becomes the immediate precursor for the subsequent acetylation and esterification steps.
| Starting Material | Reaction Type | Key Reagents | Product/Intermediate |
|---|---|---|---|
| L-Tyrosine | Iodination | Iodine (I₂), Sodium Iodide (NaI), Ethylamine | 3,5-Diiodo-L-tyrosine |
| 3,5-Diiodo-L-tyrosine | N-Acetylation | Acetic Anhydride (Ac₂O) | N-acetyl-3,5-diiodotyrosine |
| N-acetyl-3,5-diiodotyrosine | Esterification | Ethanol (EtOH), Acid Catalyst (e.g., H₂SO₄) | This compound |
The N-acetylation step involves the protection of the primary amine group of 3,5-diiodo-L-tyrosine. This is crucial to prevent unwanted side reactions during subsequent synthesis steps. The most common reagent for this transformation is acetic anhydride (Ac₂O) google.comgoogle.com.
The reaction is typically carried out under alkaline conditions. The starting material, 3,5-diiodo-L-tyrosine, is dissolved in an aqueous base (e.g., sodium hydroxide solution), and acetic anhydride is added dropwise while maintaining a controlled temperature and pH google.comgoogle.com. Optimization of this protocol focuses on maximizing the yield of the N-acetylated product while minimizing the formation of by-products, such as the O,N-diacetylated compound where the phenolic hydroxyl group is also acetylated. Controlling the amount of acetic anhydride used and maintaining a specific pH range are key to achieving high selectivity and yield google.com.
Following N-acetylation, the carboxylic acid functional group of N-acetyl-3,5-diiodotyrosine is converted into an ethyl ester. This step enhances the solubility of the molecule in organic solvents used in the subsequent coupling reaction and protects the carboxyl group. The most common method for this transformation is Fischer-Speier esterification.
This technique involves refluxing the N-acetyl-3,5-diiodotyrosine in ethanol with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). To enhance the yield, the equilibrium of the reaction is shifted towards the product side. This is typically achieved by using a large excess of ethanol, which acts as both the solvent and the reagent, or by removing the water formed during the reaction using a Dean-Stark apparatus or desiccants. The existence of L-3,5-diiodotyrosine ethyl ester hydrochloride as a commercially available reagent underscores the established nature of this esterification process in the synthesis pathway chemimpex.com.
To obtain research-grade this compound, rigorous purification is necessary to remove unreacted starting materials, reagents, and any by-products. Standard organic chemistry purification techniques are employed.
Crystallization: This is a primary method for purifying the final solid product. The crude ester is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, acetone-water) and allowed to cool slowly, leading to the formation of crystals of the pure compound, leaving impurities in the mother liquor google.comyork.ac.ukorgsyn.org.
Extraction: Liquid-liquid extraction is used during the work-up phase to separate the product from water-soluble impurities and reagents google.com.
Chromatography: For achieving very high purity, column chromatography using silica (B1680970) gel or other stationary phases can be employed to separate the target compound from structurally similar impurities.
Decolorization: If the product is colored due to impurities, treatment with activated carbon can be used to adsorb the colored substances before the final crystallization step google.com.
This compound as a Key Intermediate in Thyroxine Analogue Synthesis
The primary significance of this compound lies in its role as a direct precursor for the construction of the thyronine backbone, which is the core structure of thyroxine (T4) and triiodothyronine (T3) researchgate.netcdnsciencepub.com. The synthesis of thyroxine and its analogues often involves a biomimetic (mimicking biological processes) oxidative coupling reaction where two molecules derived from diiodotyrosine are joined to form the characteristic diaryl ether linkage cdnsciencepub.comcdnsciencepub.com.
The conversion of this compound into an N-acetylthyroxine ethyl ester is achieved through an oxidative coupling reaction researchgate.netcdnsciencepub.com. This reaction models the proposed in vivo mechanism where thyroid peroxidase is believed to catalyze the coupling of two diiodotyrosine residues within the thyroglobulin protein nih.gov.
A proposed mechanism for this chemical synthesis involves the oxidation of the phenolate (B1203915) anion of this compound to generate a phenoxyl radical researchgate.net. Two of these radical intermediates then couple to form a quinol ether intermediate (an aryloxydienone) researchgate.netcdnsciencepub.com. The crucial step is the subsequent rearomatization of this intermediate to form the stable diaryl ether of the thyronine structure. This rearomatization is a strong driving force and involves the elimination of the alanine side chain from one of the original tyrosine units researchgate.netcdnsciencepub.comcdnsciencepub.com. This process provides a facile method for synthesizing various thyroxine analogues researchgate.netcdnsciencepub.com.
Industrial processes have been developed to optimize this key reaction. One such method uses this compound as the starting material and employs a catalyst system to facilitate the coupling with molecular oxygen as the oxidant google.com.
| Parameter | Biomimetic Study Conditions cdnsciencepub.com | Patented Industrial Process Conditions google.com |
|---|---|---|
| Starting Material | This compound | This compound |
| Oxidant | Molecular Oxygen (O₂) | Molecular Oxygen (O₂) |
| Catalyst | Not specified (biomimetic) | Manganese chloride or manganese nitrate |
| Co-catalyst | None mentioned | Boric acid |
| Solvent | Aqueous Ethanol | Ethanol |
| pH | Not specified | 8-9 |
| Temperature | 60-65 °C | 40-50 °C |
| Pressure | Atmospheric or higher | Atmospheric |
Oxidative Coupling Reactions for Thyronine Ring Formation
Biomimetic Approaches and Their Elucidation
Biomimetic synthesis endeavors to replicate the natural formation of thyroid hormones, where the oxidative coupling of two diiodotyrosine residues is a critical step. In vitro studies focusing on the oxidative coupling of this compound have been instrumental in understanding this biological process. These studies often employ oxidizing agents to induce the formation of phenoxy radicals from the this compound molecule. The subsequent coupling of these radicals is a cornerstone of the biomimetic approach, leading to the formation of a carbon-oxygen bond between two precursor molecules. This process is believed to proceed through a series of reactive intermediates, which are crucial for the eventual formation of the thyronine backbone. The elucidation of these biomimetic pathways not only provides a synthetic route to the target molecule's derivatives but also offers profound insights into the in vivo mechanisms of thyroid hormone biosynthesis.
Catalytic Systems and Reaction Parameter Optimization for Analogue Production
While biomimetic approaches are insightful, catalytic systems offer a more controlled and often more efficient means of synthesizing this compound analogues. A significant area of research involves the catalytic iodination of N-acetyl-tyrosine ethyl ester to introduce the two iodine atoms onto the phenolic ring. Various catalytic systems have been explored for the halogenation of aromatic compounds, with a focus on achieving high yields and regioselectivity.
For instance, chiral phosphoric acids have emerged as powerful catalysts in asymmetric halogenation reactions. In a study on the atroposelective iodination of N-arylindoles, a closely related synthetic challenge, researchers demonstrated the effectiveness of a chiral phosphoric acid catalyst in promoting a highly enantioselective iodination. nih.gov The optimization of reaction parameters was found to be crucial for the success of the catalytic cycle.
Key parameters that are typically optimized include:
Catalyst Loading: The amount of catalyst used can significantly impact reaction rate and efficiency.
Temperature: Temperature control is critical for managing reaction kinetics and preventing the formation of side products. In the aforementioned study, lowering the reaction temperature to -20 °C slightly enhanced the enantioselectivity. nih.gov
Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates.
Iodinating Agent: The nature of the iodine source (e.g., N-iodosuccinimide) can affect the reactivity and selectivity of the iodination process.
While this example does not directly involve this compound, the principles of using a chiral catalyst and optimizing reaction parameters are directly applicable to the development of catalytic systems for the synthesis of its analogues. The goal is to develop robust and scalable processes for the production of a wide range of di-iodinated tyrosine derivatives for further investigation.
Mechanistic Elucidation of Phenolic Coupling and Side-Chain Elimination Pathways
The conversion of this compound into thyroxine analogues involves a complex sequence of reactions, including phenolic coupling and the elimination of the alanine side chain from one of the tyrosine units. Understanding the mechanisms of these transformations is essential for controlling the reaction and maximizing the yield of the desired product.
Characterization of Aryloxydienone Intermediates
A key mechanistic proposal in the oxidative coupling of this compound involves the formation of an aryloxydienone intermediate. This intermediate arises from the coupling of a phenoxy radical with another molecule of the di-iodinated tyrosine derivative. The characterization of these transient aryloxydienone species is challenging due to their high reactivity. However, their existence is supported by mechanistic studies and theoretical calculations. The formation of this intermediate is a critical step, as it sets the stage for the subsequent elimination of the side chain.
Investigation of E2 and SN2 Elimination Mechanisms
Following the formation of the aryloxydienone intermediate, the elimination of the alanine side chain is necessary to form the diaryl ether linkage characteristic of thyronine. Two primary mechanisms have been proposed for this elimination: the E2 (elimination, bimolecular) and SN2 (substitution, nucleophilic, bimolecular) pathways.
The E2 mechanism would involve a concerted process where a base removes a proton from the alpha-carbon of the side chain, while simultaneously the carbon-oxygen bond of the dienone cleaves, leading to the expulsion of the side chain as a dehydroalanine derivative.
The SN2 mechanism would entail a nucleophilic attack on the carbon atom bearing the side chain, leading to its displacement.
Kinetic and Thermodynamic Studies of Reaction Progress
For example, a study on the aqueous oxidation of various substituted phenolic compounds by hydroxyl radicals determined the pseudo-first-order rate constants for their degradation. mdpi.com The results, summarized in the table below, demonstrate how the nature of the substituents on the phenolic ring influences the reaction rate.
| Phenolic Compound | kobs (s⁻¹) |
| 4-Nitrocatechol (4NC) | 1.03 × 10⁻⁴ |
| Catechol (CAT) | 1.49 × 10⁻⁴ |
| Syringol (SYR) | 2.15 × 10⁻⁴ |
| Salicylic acid (SA) | 2.30 × 10⁻⁴ |
| 3-Methylcatechol (3MC) | 2.68 × 10⁻⁴ |
| 4-Ethylguaiacol (4EG) | 4.14 × 10⁻⁴ |
| Acetosyringone (AS) | 4.95 × 10⁻⁴ |
| Guaiacol (GA) | 5.53 × 10⁻⁴ |
| 4-Ethylphenol (4EP) | 6.20 × 10⁻⁴ |
| 2,6-Dimethylphenol (DMP) | 7.85 × 10⁻⁴ |
Adapted from a study on the kinetics of phenolic compound oxidation. mdpi.com
This data illustrates that electron-donating groups (like methyl and ethyl groups) tend to increase the reaction rate, while electron-withdrawing groups (like nitro groups) decrease it. Although this study focuses on oxidation by hydroxyl radicals and not the specific phenolic coupling of diiodotyrosine, the underlying principles of how substituents affect the reactivity of the phenolic ring are transferable. Such kinetic data is crucial for developing reaction models and optimizing conditions for the synthesis of this compound analogues.
Thermodynamic studies, on the other hand, would provide information on the energetics of the reaction, including the enthalpy and entropy changes, which would help in determining the feasibility and spontaneity of the coupling and elimination steps.
Derivatization Chemistry of this compound for Novel Compound Synthesis
This compound is a versatile starting material for the synthesis of a wide array of novel compounds. Its functional groups—the phenol, the secondary amide, the ester, and the iodinated aromatic ring—provide multiple sites for chemical modification. The derivatization of this molecule is a key strategy for developing new therapeutic agents, molecular probes, and other functional molecules.
The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of substituents. The amide and ester functionalities can be hydrolyzed or modified through other standard organic transformations. Furthermore, the iodine atoms on the aromatic ring can potentially participate in cross-coupling reactions, although this is less common due to the strength of the carbon-iodine bond in this context.
A more common approach for creating analogues involves starting with a derivatized tyrosine ethyl ester and then performing the iodination. This allows for the introduction of a wider range of functional groups onto the aromatic ring. For example, by starting with N-acetyl-3-nitro-l-tyrosine ethyl ester, it is possible to synthesize N-acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester through a hypochlorous acid-mediated chlorination. While not a direct derivatization of the di-iodo compound, this highlights the strategy of modifying the tyrosine backbone before iodination to access a broader range of analogues.
The ability to synthesize a diverse library of this compound derivatives is crucial for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a molecule with its biological activity. This, in turn, can guide the design of new compounds with improved properties.
Synthesis of Fluorescent or Isotope-Labeled Derivatives for Research Probes
The development of fluorescent or isotope-labeled derivatives of this compound is crucial for its application as a research probe in various biochemical and physiological studies. These modifications enable the tracing, quantification, and visualization of the molecule in complex biological systems.
One of the primary strategies for synthesizing isotope-labeled this compound involves starting with an isotopically enriched precursor. For instance, commercially available N-acetyl-L-tyrosine ethyl ester labeled with stable isotopes such as ¹³C and ¹⁵N can be utilized. The subsequent iodination of this labeled precursor at the 3 and 5 positions of the phenol ring will yield the desired isotope-labeled this compound. This method ensures that the isotopic labels are incorporated into the core structure of the molecule, making it a reliable tracer for metabolic and pharmacokinetic studies.
Another approach for isotopic labeling is radioiodination. This can be achieved through isotope exchange, where the stable ¹²⁷I atoms on this compound are replaced with a radioactive isotope of iodine, such as ¹²⁵I or ¹³¹I. This process is typically carried out in the presence of an oxidizing agent that facilitates the electrophilic substitution of the iodine atoms on the aromatic ring. Radioiodinated derivatives are particularly useful for in vivo imaging and biodistribution studies due to the high sensitivity of detection of radioactive isotopes.
The synthesis of fluorescent derivatives of this compound can be achieved by targeting reactive functional groups on the molecule. The phenolic hydroxyl group is a prime site for the attachment of fluorescent probes. Through etherification or esterification reactions, a variety of fluorophores can be conjugated to the molecule. For example, reaction with a fluorescent dye containing a reactive group such as a halide or a carboxylic acid can yield a fluorescently labeled product.
| Labeling Strategy | Precursor | Key Reaction | Potential Label | Application |
|---|---|---|---|---|
| Stable Isotope Labeling | N-acetyl-[¹³C,¹⁵N]-L-tyrosine ethyl ester | Electrophilic Iodination | ¹³C, ¹⁵N | Metabolic Tracer, NMR Studies |
| Radioiodination | This compound | Isotope Exchange | ¹²⁵I, ¹³¹I | In vivo Imaging, Biodistribution |
| Fluorescent Labeling (Phenolic -OH) | This compound | Etherification/Esterification | Fluorescein, Rhodamine, etc. | Fluorescence Microscopy, Bioassays |
Chemical Modifications for Enhanced Research Utility
Beyond the incorporation of labels, chemical modifications of this compound can be undertaken to enhance its utility as a research tool. These modifications can be designed to alter its physicochemical properties, introduce new functionalities, or create derivatives with novel biological activities.
One area of chemical modification focuses on the phenolic hydroxyl group. This group can be derivatized to modulate the compound's solubility, lipophilicity, and potential for hydrogen bonding. For instance, alkylation or acylation of the hydroxyl group can increase its lipophilicity, which may be advantageous for studies involving cell membrane permeability.
A more advanced strategy for chemical modification involves the aromatic ring itself. The carbon-iodine bonds present in this compound are susceptible to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 3 and 5 positions of the phenyl ring. For example, Suzuki or Sonogashira coupling reactions could be employed to introduce aryl, vinyl, or alkynyl groups. This approach can be used to synthesize novel fluorescent analogs by creating extended π-conjugated systems. Such modifications can lead to derivatives with unique photophysical properties, making them valuable as environmentally sensitive fluorescent probes.
The amino acid backbone of this compound also presents opportunities for chemical modification. The N-acetyl group and the ethyl ester can be hydrolyzed or replaced with other functional groups to create a library of derivatives. For instance, the N-acetyl group could be replaced with other acyl groups to investigate the structure-activity relationship of the compound in biological systems. Similarly, the ethyl ester could be converted to other esters or a free carboxylic acid to alter the compound's polarity and pharmacokinetic profile.
| Modification Site | Reaction Type | Potential Modification | Purpose/Enhanced Utility |
|---|---|---|---|
| Phenolic Hydroxyl | Alkylation/Acylation | Introduction of alkyl or acyl chains | Modulate lipophilicity and solubility |
| Aromatic Ring (C-I bonds) | Palladium-catalyzed Cross-Coupling | Introduction of aryl, vinyl, or alkynyl groups | Synthesis of novel fluorescent probes, SAR studies |
| N-acetyl Group | Hydrolysis and Re-acylation | Variation of the N-acyl group | Structure-activity relationship studies |
| Ethyl Ester | Hydrolysis/Transesterification | Conversion to other esters or carboxylic acid | Alter polarity and pharmacokinetic properties |
These synthetic methodologies and chemical modifications provide a versatile platform for the development of a diverse range of research probes based on the this compound scaffold. The ability to introduce isotopic labels, fluorescent tags, and various other chemical functionalities opens up numerous avenues for investigating the biological roles and potential therapeutic applications of this compound and its derivatives.
Biochemical and Molecular Applications of N Acetyl 3,5 Diiodotyrosine Ethyl Ester in Research
Structure-Activity Relationship (SAR) Studies of Thyroxine Analogs and Related Compounds
N-acetyl-3,5-diiodotyrosine ethyl ester serves as a valuable starting material and structural model for investigating the synthesis and activity of thyroxine and its analogs. The core of these studies lies in understanding how modifications to the molecule's structure influence its biological function, often by mimicking the biosynthetic pathways of thyroid hormones.
Design and Synthesis of this compound Derived Analogs for SAR Investigations
A key area of research involving this compound is its use in the biomimetic oxidative coupling to form N-acetylthyroxine ethyl ester. cdnsciencepub.com This process is a laboratory model for the natural synthesis of thyroxine. The reaction involves the oxidative coupling of two molecules of this compound, which leads to the formation of a thyroxine analog. cdnsciencepub.com
The proposed mechanism for this transformation involves a phenolic coupling that creates an aryloxydienone intermediate. cdnsciencepub.com This is followed by an E2 elimination reaction, resulting in the loss of the side chain. cdnsciencepub.com The tendency of this intermediate to rearomatize is a significant driving force in this process. cdnsciencepub.com This synthetic route provides a practical method for creating various thyroxine analogs from easily accessible 4-substituted 3,5-diiodophenols. cdnsciencepub.com
A proposed mechanism for the oxidative condensation of this compound (XI) to N-acetyl-3,5,3',5'-tetraiodothyronine (a thyroxine analog, XII) suggests the formation of a radical anion as a key step. researchgate.net This is followed by the transformation of the aryloxydiene into the final diaryl ester product. researchgate.net
Table 1: Investigated Analogs and Synthetic Approaches
| Starting Material | Synthetic Approach | Resulting Analog | Research Focus | Citation |
| This compound | Biomimetic oxidative coupling | N-acetylthyroxine ethyl ester | Modeling thyroxine biosynthesis | cdnsciencepub.com |
| This compound | Oxidative condensation | N-acetyl-3,5,3',5'-tetraiodothyronine | Mechanism of thyroxine formation | researchgate.net |
Correlation of Structural Variations with Molecular Interactions (in vitro/cellular level)
While specific, extensive SAR studies on a broad series of analogs derived directly from this compound are not widely documented, the principles of how structural changes affect biological activity can be inferred from studies on related diiodotyrosine and thyroxine analogs.
The biological activity of thyroid hormones and their analogs is highly dependent on their three-dimensional structure. For instance, the conformation of the diphenyl ether bridge in these molecules is critical for their interaction with target receptors. nih.gov Studies on analogs like 3,5,3'-triiodothyropropionic acid have shown that variations in the side chain can lead to unusual conformations that differ from naturally thyroactive compounds. nih.gov
Furthermore, the presence and position of iodine atoms are crucial for activity. Research on various halogenated compounds has demonstrated that the structural requirements for inhibitory activity against iodotyrosine deiodinase (an enzyme involved in thyroid hormone metabolism) include both halogen atoms and a hydroxyl group on the phenyl ring. cdnsciencepub.com This highlights the importance of the specific substitution pattern on the aromatic rings for molecular interactions at a cellular level.
Table 2: Structure-Activity Insights from Related Compounds
| Compound Class | Structural Feature | Impact on Molecular Interaction/Activity | Citation |
| Thyropropionic acid analogs | Altered side chain | Unusual diphenyl ether conformation, potentially altering receptor binding | nih.gov |
| Halogenated phenolic compounds | Halogen and hydroxyl group on phenyl ring | Inhibition of iodotyrosine deiodinase | cdnsciencepub.com |
| Thyroxine analogs | N-acetylation | Weak binding to thyroxine-binding globulin | acs.org |
In Vitro and Cellular Biotransformation Studies
Enzymatic Processing and Deiodination Pathways (e.g., potential substrate for deiodinases in cell-free systems)
In thyroid hormone metabolism, a family of enzymes known as deiodinases plays a crucial role in activating and inactivating thyroid hormones by selectively removing iodine atoms. nih.govwikipedia.org There are three main types: Iodothyronine deiodinase 1 (DIO1), DIO2, and DIO3. nih.govresearchgate.net These enzymes are integral membrane proteins that contain the rare amino acid selenocysteine (B57510) in their active site, which is vital for their catalytic activity. wikipedia.orgnih.gov
The natural substrates for these enzymes are iodinated tyrosine residues, primarily in the form of thyroxine (T4), triiodothyronine (T3), and their metabolites. nih.gov Another key group of substrates is the iodinated byproducts of thyroid hormone synthesis, monoiodotyrosine (MIT) and diiodotyrosine (DIT). wikipedia.org Iodotyrosine deiodinase (IYD), specifically, is responsible for scavenging iodide from MIT and DIT within the thyroid gland, allowing the salvaged iodide to be reused for new hormone synthesis. wikipedia.org
Given that this compound is a structurally modified form of DIT, it serves as a potential substrate for deiodinases in cell-free experimental systems. Researchers can use this compound to study the kinetics and mechanisms of deiodination without the complexity of the full thyroglobulin protein. Such in-vitro assays allow for a controlled investigation of how these enzymes recognize and process iodinated tyrosine structures, contributing to a deeper understanding of iodide homeostasis. wikipedia.org
Non-Enzymatic Degradation and Stability in Biological Research Media
The stability of this compound in research media is a critical factor for its application. While specific degradation pathways for this exact compound are not extensively documented, insights can be drawn from related molecules and general amino acid chemistry. Tyrosine and its derivatives can be susceptible to oxidation. govst.edu Studies on the related compound N-Acetyl-L-tyrosine ethyl ester have shown it can undergo oxidation, leading to dimerization. researchgate.net
A significant non-enzymatic reaction involving this compound is its oxidative condensation, which can be induced under specific chemical conditions to form a dimer linked by a diaryl ether bond. researchgate.net This process is not considered degradation but a controlled transformation used in synthesis modeling. researchgate.net
In the context of biological research media, the stability of tyrosine-based compounds can be influenced by factors such as pH and temperature. researchgate.net For instance, the solubility and stability of tyrosine itself are highly dependent on the pH of the culture medium. researchgate.net Highly concentrated media containing tyrosine may require pH adjustments or specific preparation temperatures to prevent precipitation and degradation over time. researchgate.net These general principles apply to derivatives like this compound, necessitating careful buffer and storage condition selection to ensure its integrity during experiments.
Role in Modeling Thyroid Hormone Biosynthesis
This compound is a pivotal compound for creating simplified, cell-free models to study the complex process of thyroid hormone biosynthesis. researchgate.net It acts as a stand-in for diiodotyrosine (DIT) residues that are part of the large thyroglobulin protein, where hormone synthesis naturally occurs. researchgate.netresearchgate.net
Investigation of Phenolic Coupling Mimics in Thyroglobulin Models
The formation of the primary thyroid hormone, thyroxine (T4), involves the coupling of two DIT molecules. researchgate.net this compound is used to study the mechanism of this critical coupling reaction in vitro. researchgate.net Research has demonstrated that the oxidative condensation of this compound can be used to mimic the formation of the thyronine backbone. researchgate.net
The proposed mechanism involves the oxidation of the phenolate (B1203915) anion of the molecule into a free radical. researchgate.net This radical is then attacked by another phenolate anion, leading to the formation of a diaryl ether linkage and the creation of N-acetyl-3,5,3',5'-tetraiodothyronine (a derivative of thyroxine). researchgate.net This model system allows researchers to investigate the fundamental chemistry of this coupling reaction, which is central to thyroid function, in a controlled and simplified environment. researchgate.net
| Table 2: Research Findings on Oxidative Condensation | |
| Model Compound | This compound |
| Reaction | Oxidative Condensation |
| Product | N-acetyl-3,5,3',5'-tetraiodothyronine (Thyroxine derivative) |
| Significance | Mimics the phenolic coupling of DIT residues in thyroglobulin to form T4. researchgate.net |
| Proposed Mechanism | Involves the formation of a radical anion which converts to a more stable p* radical anion, leading to the formation of a diaryl ester. researchgate.net |
Understanding Iodine Metabolism and Incorporation at a Molecular Level
By using a stable, protected DIT analogue like this compound, scientists can dissect the molecular events of iodine metabolism. The compound provides a defined substrate to study the chemical requirements and outcomes of the iodination and coupling steps that are fundamental to the function of the thyroid gland. researchgate.net This approach allows for the investigation of the reaction mechanisms independent of the complex enzymatic machinery and protein scaffolding present in vivo, offering clear insights into the molecular-level chemistry of how iodine is incorporated and utilized to form active hormones. researchgate.netresearchgate.net
Applications in Proteomics Research as a Modified Amino Acid Building Block
In the field of proteomics, researchers often utilize non-canonical amino acids (ncAAs) to introduce novel chemical properties into proteins. researchgate.netmdpi.com These modified building blocks can be incorporated into proteins during synthesis, enabling a wide range of specialized applications. researchgate.net this compound is supplied for use as one such building block in proteomics research. scbt.com
The primary feature that makes this compound valuable for proteomics is the presence of two heavy iodine atoms. These atoms can serve several purposes:
Mass Spectrometry Tag: The significant mass of the two iodine atoms provides a unique and heavy isotopic signature. When incorporated into a peptide, it shifts the peptide's mass in a predictable way, facilitating its detection and quantification in complex protein mixtures using mass spectrometry.
X-ray Crystallography: The high electron density of iodine atoms makes them useful for solving protein structures via X-ray crystallography. When this modified amino acid is incorporated into a protein, the iodine atoms can serve as anomalous scatterers, which helps in determining the phase information needed to resolve the three-dimensional structure of the protein.
By using genetic code expansion techniques, researchers can potentially direct the site-specific incorporation of amino acids like diiodotyrosine into a protein of interest, providing a powerful tool for studying protein structure and function. tcichemicals.com
Advanced Analytical and Spectroscopic Characterization of N Acetyl 3,5 Diiodotyrosine Ethyl Ester in Research
Chromatographic Methodologies for Separation and Quantification in Research Samples
Chromatographic techniques are fundamental in the analysis of N-acetyl-3,5-diiodotyrosine ethyl ester, enabling its separation from impurities, starting materials, and by-products, as well as its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of this compound and for monitoring the progress of its synthesis. Commercial suppliers often specify a purity of 98% or higher as determined by HPLC. indiafinechemicals.com Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.
In research, analytical RP-HPLC is crucial for tracking the conversion of precursors and the formation of the desired iodinated product. nih.gov It allows for the rapid assessment of reaction completion and the identification of potential side reactions. For instance, in the synthesis of related halogenated tyrosine derivatives, HPLC is used to analyze aliquots of the reaction mixture, providing real-time data on product formation. nih.gov Following synthesis, semi-preparative RP-HPLC can be employed for the purification of the final compound, effectively separating it from any remaining reactants or by-products. nih.gov Quantitative LC-MS analysis, which couples HPLC with mass spectrometry, is also used to precisely measure the concentration of iodinated peptide sequences and their cleavage products. nih.gov
Below is a table summarizing typical conditions used in the HPLC analysis of iodinated tyrosine derivatives, which are applicable to this compound.
Interactive Table: Typical HPLC Parameters for Iodinated Tyrosine Derivative Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18 (e.g., Supleco LC18, 150 x 4.6 mm, 5µm) nih.gov | Stationary phase for reversed-phase separation. |
| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., methanol, acetonitrile). nih.gov | Elutes the compound from the column. |
| Flow Rate | 0.5 - 1.5 mL/min nih.gov | Controls the speed of the mobile phase. |
| Detection | UV Absorbance (typically 254 nm or 280 nm for aromatic compounds) nih.gov | Detects the compound as it elutes from the column. |
| Mode | Analytical or Semi-Preparative nih.gov | Analytical for purity/monitoring; semi-preparative for purification. |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications
Gas Chromatography (GC) is generally not a suitable method for the direct analysis of this compound. This is due to the compound's high molecular weight, polarity, and low volatility, which make it difficult to vaporize without thermal decomposition. Derivatization could potentially make it more amenable to GC analysis, but this adds complexity and is less direct than HPLC.
Thin-Layer Chromatography (TLC), however, is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions, including the synthesis of iodinated tyrosine analogs. nih.govrsc.org Researchers can quickly spot a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and develop it in a suitable solvent system. For related iodinated compounds, a mobile phase such as ethyl acetate/cyclohexane has been used. nih.gov Visualization is commonly achieved under UV light, which reveals UV-active compounds like the tyrosine derivative, or by staining with reagents like potassium permanganate. rsc.org TLC provides qualitative information about the presence of starting materials, products, and by-products, helping to determine the endpoint of a reaction before proceeding with workup and purification. rsc.org
Capillary Electrophoresis (CE) for Iodine-Containing Species Analysis
Capillary Electrophoresis (CE) is a high-efficiency microseparation technique that is particularly well-suited for the analysis of ions and polar compounds. ufmg.br It offers a simple, selective, and cost-effective platform for analyzing iodine-containing species. ufmg.brnih.gov While direct analysis of this compound by CE is not widely documented, the technique is proven for determining iodide, which could be a potential metabolite or degradation product. ufmg.br
CE with UV detection can measure submicromolar levels of iodide in complex biological samples. ufmg.br The method's high selectivity is based on differences in the electrophoretic mobility of ions. ufmg.br A significant challenge in analyzing iodide is interference from other highly abundant anions in biological matrices, such as sulfate. Researchers have overcome this by optimizing the background electrolyte, for example, by adding α-cyclodextrin, which improves the resolution between iodide and interfering ions. ufmg.brnih.gov This principle could be adapted for methods designed to separate and quantify the parent compound, this compound, or its charged metabolites in research samples. researchgate.net
Mass Spectrometry (MS) Techniques for Structural Elucidation and Metabolite Identification
Mass Spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing critical information about a molecule's weight and structure.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are crucial for determining the elemental composition of a compound. For this compound, with a molecular formula of C13H15I2NO4, the calculated monoisotopic mass is 502.90905 g/mol . epa.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high precision (typically within 5 ppm), allowing for the unambiguous confirmation of the compound's elemental formula. This capability is vital for confirming the identity of the synthesized product and for distinguishing it from other molecules with similar nominal masses.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
The fragmentation of iodinated tyrosine derivatives has been studied in detail. electronicsandbooks.com For protonated 3,5-diiodo-L-tyrosine, common fragmentation pathways include the loss of ammonia (B1221849) (NH3) and a combined loss of water (H2O) and carbon monoxide (CO). electronicsandbooks.com The stability of the iodinated phenyl ring significantly influences the fragmentation. electronicsandbooks.com
For this compound ([M+H]+, m/z 503.9), the fragmentation pattern can be predicted based on established principles. The structure contains several bonds that can be cleaved, including the ester group, the acetyl group, and the amino acid backbone. This allows for detailed structural confirmation and the identification of specific substructures within the molecule.
Interactive Table: Predicted MS/MS Fragmentation of this compound ([C13H15I2NO4+H]+)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |
| 503.9 | 457.9 | C2H5OH (Ethanol) | Loss of the ethyl ester group via hydrolysis and dehydration. |
| 503.9 | 443.9 | CH3COOH (Acetic Acid) | Loss of the N-acetyl group. |
| 503.9 | 330.8 | C5H8NO2 (Ethyl alaninate (B8444949) fragment) | Cleavage of the Cα-Cβ bond, retaining the diiodophenyl group. |
| 503.9 | 127.0 | C13H14INO4 (Iodine radical) | Loss of a single iodine atom. |
This detailed analysis of fragmentation pathways is not only critical for confirming the structure of the parent compound but also invaluable for identifying metabolites in biological studies, where modifications to the ester, acetyl, or tyrosine core can be pinpointed by characteristic mass shifts. nih.govyoutube.com
Application in Complex Biological Matrix Analysis (e.g., cell lysates, tissue homogenates)
The detection and quantification of this compound and related compounds in complex biological samples like cell lysates and tissue homogenates are critical for metabolic and pharmacokinetic studies. While specific studies on the di-iodinated ester are not widely published, the analytical methodologies are well-established for similar molecules, such as N-acetylcysteine ethyl ester (NACET) and N-acetyl-L-tyrosine ethyl ester (NATEE). mdpi.comcnr.it
High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the primary technique for such analyses. researchgate.net This approach allows for the separation of the target analyte from a multitude of endogenous components within the biological matrix. Reversed-phase HPLC is commonly employed, where the lipophilic nature of the ethyl ester group facilitates retention on a C18 column. nih.gov
In a typical workflow, the biological sample (cell lysate or tissue homogenate) is first subjected to a protein precipitation step, often using a cold organic solvent like acetonitrile (B52724) or methanol, to remove larger proteins that could interfere with the analysis. This is followed by centrifugation, and the resulting supernatant, containing the analyte, is injected into the LC-MS system.
Mass spectrometry provides highly sensitive and specific detection. Using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), the instrument can be set to detect the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ of this compound (C₁₃H₁₅I₂NO₄, molecular weight 503.07 g/mol ). epa.govresearchgate.net This high degree of specificity allows for accurate quantification even at very low concentrations, which is essential when studying cellular uptake or metabolic fate. mdpi.comcnr.it
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
A full structural assignment requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the aromatic protons, the α-proton of the amino acid backbone, the methylene (B1212753) and methyl protons of the ethyl ester, the methylene protons of the β-carbon, and the methyl protons of the acetyl group. nih.govchemicalbook.comspectrabase.com The two protons on the aromatic ring would appear as a singlet due to the symmetrical substitution pattern.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and amide groups, the aromatic carbons (with those bonded to iodine being significantly shifted), and the aliphatic carbons of the amino acid backbone, ethyl ester, and acetyl group.
2D NMR Techniques: To definitively assign each proton and carbon signal, 2D NMR experiments are essential. ipb.ptbeilstein-journals.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons, for example, within the ethyl group (-CH₂-CH₃) and the amino acid side chain (-CH-CH₂-).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, linking the signals from the ¹H and ¹³C spectra. beilstein-journals.org This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for connecting different fragments of the molecule, for instance, showing a correlation from the acetyl protons to the amide carbonyl carbon, or from the aromatic protons to the surrounding quaternary carbons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data for N-acetyl-L-tyrosine ethyl ester and related structures) nih.govchemicalbook.com
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | ~7.8 - 8.0 | Singlet (s) |
| Amide-NH | ~6.0 - 6.5 | Doublet (d) |
| α-CH | ~4.6 - 4.8 | Multiplet (m) |
| Ester -OCH₂- | ~4.1 - 4.2 | Quartet (q) |
| β-CH₂ | ~2.9 - 3.1 | Multiplet (m) |
| Acetyl -CH₃ | ~1.9 - 2.0 | Singlet (s) |
| Ester -CH₃ | ~1.2 - 1.3 | Triplet (t) |
Dynamic NMR (DNMR) techniques can be used to study the conformational dynamics of this compound. Molecules are not static and undergo various motions, such as rotation around single bonds. For this compound, restricted rotation around the Cα-Cβ bond or the C-N amide bond could potentially be observed. By acquiring NMR spectra at different temperatures, one can study these dynamic processes. If the rate of a conformational exchange is within the NMR timescale, changes in the spectra, such as peak broadening or the coalescence of signals, can be observed. From this data, the energy barriers (activation energy, ΔG‡) for these rotational processes can be calculated, providing valuable insight into the molecule's flexibility and conformational preferences in solution. While specific DNMR studies on this compound are not documented, the methodology is standard for studying peptide and amino acid conformations. ipb.pt
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule. The spectra provide a unique "molecular fingerprint."
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations (stretching, bending). Key characteristic absorption bands for this compound would include: chemicalbook.com
A broad O-H stretching band for the phenolic hydroxyl group (~3200-3400 cm⁻¹).
An N-H stretching band for the amide group (~3300 cm⁻¹).
C-H stretching bands for aromatic and aliphatic groups (~2850-3100 cm⁻¹).
Two distinct C=O (carbonyl) stretching bands: one for the amide I band (~1650 cm⁻¹) and one for the ester carbonyl (~1735 cm⁻¹).
An N-H bending band (amide II) around 1550 cm⁻¹.
C=C stretching bands for the aromatic ring (~1450-1600 cm⁻¹).
C-O stretching bands for the ester and phenol (B47542) groups (~1100-1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this molecule, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the aromatic ring and the C-I bonds, which may be weak in the IR spectrum. chemicalbook.com
Table 2: Key Vibrational Frequencies for Functional Group Identification (Based on data for N-acetyl-3,5-diiodo-L-tyrosine and related compounds) chemicalbook.comchemicalbook.comresearchgate.net
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch | 3200 - 3400 |
| Amide N-H | Stretch | ~3300 |
| Ester C=O | Stretch | ~1735 |
| Amide C=O (Amide I) | Stretch | ~1650 |
| Amide N-H (Amide II) | Bend | ~1550 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-I | Stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Structure Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy levels. It is a simple, robust method for quantification and for studying the electronic structure of conjugated systems. beilstein-journals.org
The UV spectrum of this compound is dominated by the absorption of the di-iodinated phenolic ring. Aromatic amino acids exhibit characteristic absorption due to their conjugated π-electron systems. researchgate.net For tyrosine, the absorption maximum is typically around 275-280 nm. The presence of two heavy iodine atoms on the ring causes a bathochromic (red) shift in the absorption maximum compared to the non-iodinated parent compound, N-acetyl-L-tyrosine ethyl ester. This shift is due to the influence of the iodine substituents on the energy levels of the aromatic π-system.
This technique is frequently used for quantification by applying the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte. By creating a calibration curve with standards of known concentration, the concentration of this compound in a pure solution can be accurately determined. mdpi.com
Table 3: UV-Vis Absorption Data (Comparison based on N-acetyl-L-tyrosine ethyl ester) researchgate.net
| Compound | Typical λmax (nm) | Chromophore |
| N-acetyl-L-tyrosine ethyl ester | ~275 | 4-hydroxyphenyl |
| This compound | ~285 - 295 (predicted) | 3,5-diiodo-4-hydroxyphenyl |
X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a compound in the solid state. While a crystal structure for this compound itself may not be publicly available, analysis of its derivatives provides critical insight into molecular geometry and intermolecular interactions.
For example, the crystal structure of a related compound, N-acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester, has been determined. researchgate.netnih.gov Such an analysis provides a wealth of information:
Bond Lengths and Angles: Precise measurement of all bond lengths and angles within the molecule, confirming the covalent structure.
Conformation: The exact conformation of the molecule as it exists in the crystal lattice, including the torsion angles of the side chain and the orientation of the ester and acetyl groups.
Stereochemistry: Unambiguous confirmation of the stereochemistry at the chiral center (α-carbon).
Intermolecular Interactions: A detailed picture of how molecules pack in the crystal, revealing non-covalent interactions like hydrogen bonds (e.g., between the amide N-H and a carbonyl oxygen of a neighboring molecule, or involving the phenolic hydroxyl) and other van der Waals forces. eurjchem.com
This information is fundamental for understanding the molecule's intrinsic properties and can be used to validate computational models of its structure and behavior.
Computational and Theoretical Investigations of N Acetyl 3,5 Diiodotyrosine Ethyl Ester
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, electronic distribution, and reactivity, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a powerful quantum mechanical method that has become a vital tool in computational chemistry for studying the electronic structure of molecules. crimsonpublishers.comlongdom.orglongdom.org It offers a balance between accuracy and computational cost, making it suitable for investigating pharmaceutically relevant molecules. crimsonpublishers.com DFT can be used to elucidate reaction mechanisms, calculate transition states, and predict various molecular properties. crimsonpublishers.com
For N-acetyl-3,5-diiodotyrosine ethyl ester, DFT calculations, likely using a hybrid functional such as B3LYP, could be employed to predict its optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.
Furthermore, DFT studies could model potential reaction mechanisms involving this compound. For instance, the mechanism of its synthesis or potential degradation pathways could be investigated. This would involve calculating the energies of reactants, transition states, and products to determine the reaction's feasibility and kinetics. While no specific DFT studies on this compound are published, research on related compounds, such as tyrosine derivatives, demonstrates the utility of DFT in understanding their chemical behavior. nih.gov
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published data exists for this compound.
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. For a flexible molecule like this compound, with several rotatable bonds, a thorough conformational search is essential.
This analysis would typically be performed using molecular mechanics force fields initially to scan the potential energy surface and identify low-energy conformers. Subsequently, the geometries of these conformers would be re-optimized at a higher level of theory, such as DFT, to obtain more accurate energies and geometric parameters. The results would provide a Boltzmann population distribution of the different conformers at a given temperature, highlighting the most likely shapes the molecule will adopt in a biological environment.
Molecular Dynamics Simulations for Solvent Interactions and Conformational Landscapes
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the time-dependent behavior of molecules and their interactions with the environment, particularly solvents. easychair.orgnih.govnih.govdovepress.comnih.gov By simulating the motions of atoms over time, MD can reveal how a molecule like this compound behaves in an aqueous or lipid environment. easychair.orgacs.org
An MD simulation of this compound in a water box would illustrate how water molecules arrange around the solute, forming a hydration shell. This is crucial for understanding its solubility and the thermodynamics of its transfer between different environments. nih.gov The simulations would also provide a more comprehensive exploration of the conformational landscape than static calculations, revealing the transitions between different conformational states and the flexibility of various parts of the molecule. nih.gov Studies on other tyrosine derivatives have successfully used MD simulations to understand their dynamic behavior and interactions. benthamdirect.comresearchgate.net
Table 2: Potential Insights from MD Simulations of this compound in Water
| Parameter | Information Gained |
| Radial Distribution Function | Describes the arrangement of water molecules around specific atoms of the solute. |
| Root Mean Square Deviation (RMSD) | Indicates the stability of the molecule's conformation over time. |
| Root Mean Square Fluctuation (RMSF) | Highlights the flexibility of different regions of the molecule. |
| Hydrogen Bond Analysis | Quantifies the hydrogen bonding between the solute and water molecules. |
Molecular Docking and Ligand-Protein Interaction Modeling for Research Probes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iaanalysis.comcomputabio.comnih.govnih.govmdpi.com It is a key tool in drug discovery and for identifying potential binding partners for research probes. nih.gov
Given the structural similarity of this compound to thyroid hormones, molecular docking could be used to investigate its potential binding to thyroid hormone receptors or other related proteins. nih.govmdpi.comdntb.gov.uaacs.orgnih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, and then using a docking algorithm to sample a large number of possible binding poses. A scoring function is then used to rank these poses based on their predicted binding affinity. mdpi.com
The results of a docking study would provide a hypothetical binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds with the protein's active site residues. This information is invaluable for designing more potent and selective research probes.
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Hypothetical Value/Description | Significance |
| Binding Affinity (ΔG) | -8.5 kcal/mol | Predicted strength of the ligand-protein interaction. |
| Key Interacting Residues | Tyr355, Arg120, Ser277 | Identifies the amino acids in the binding pocket that are crucial for interaction. |
| Types of Interactions | Hydrogen bonds with backbone carbonyls, hydrophobic interactions with aromatic rings, halogen bonds with electron-rich atoms. | Details the nature of the forces holding the ligand in the binding site. |
Note: The values and descriptions in this table are hypothetical and for illustrative purposes only.
QSAR (Quantitative Structure-Activity Relationship) Modeling of Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity using mathematical equations. drugdesign.orgdamcop.commdpi.comnumberanalytics.com If a series of analogues of this compound were synthesized and their biological activity measured, a QSAR model could be developed.
The first step in QSAR is to calculate a set of molecular descriptors for each analogue. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as partial least squares (PLS) regression, are then used to build a model that relates these descriptors to the observed activity. nih.gov
A validated QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.gov It also provides insights into the structural features that are important for activity. For halogenated compounds like this compound, specialized QSAR approaches that can properly account for halogen bonding may be necessary. nih.gov
In Silico Prediction of Biotransformation Pathways (in vitro models)
In silico tools can be used to predict the metabolic fate of a compound, a process known as biotransformation. nih.govoup.comnih.govnews-medical.netingentaconnect.com These methods are crucial in early drug discovery to identify potential metabolic liabilities. nih.govingentaconnect.com For this compound, these tools could predict which sites on the molecule are most susceptible to metabolism by enzymes such as cytochrome P450s (CYPs). nih.govnih.gov
These prediction tools often use either ligand-based or structure-based approaches. nih.govingentaconnect.comcreative-biolabs.com Ligand-based methods rely on databases of known metabolic transformations to identify reactive sites, while structure-based methods involve docking the compound into the active site of a metabolic enzyme. The output would be a list of potential metabolites and the enzymes responsible for their formation. This information can guide further in vitro metabolism studies. nih.govmdpi.com
Table 4: Hypothetical Predicted Metabolic Hotspots on this compound
| Potential Metabolic Reaction | Predicted Site | Responsible Enzyme Family (Example) |
| Ester Hydrolysis | Ethyl ester group | Esterases |
| Deiodination | Iodine atoms on the phenyl ring | Deiodinases |
| Hydroxylation | Phenyl ring | Cytochrome P450s |
| N-deacetylation | Acetyl group | Amidases |
Note: This table presents hypothetical metabolic pathways and is for illustrative purposes only.
Future Research Directions and Unexplored Avenues for N Acetyl 3,5 Diiodotyrosine Ethyl Ester Studies
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The traditional synthesis of N-acetyl-3,5-diiodotyrosine ethyl ester often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic routes.
Key Areas for Future Investigation:
Enzymatic Catalysis: The use of enzymes, such as haloperoxidases, could offer a highly selective and sustainable method for the iodination of the tyrosine precursor. This approach would operate under mild conditions, potentially reducing the need for harsh chemical oxidants.
Flow Chemistry: Continuous flow synthesis presents an opportunity to improve reaction efficiency, safety, and scalability. A flow-based process for the iodination and subsequent N-acetylation and esterification could lead to higher yields, reduced reaction times, and better process control.
Green Solvents and Reagents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, could minimize the environmental impact of the synthesis. Furthermore, exploring alternative iodinating agents with better atom economy is a crucial area of investigation. A comparative analysis of traditional versus potential green synthetic approaches is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for Iodinated Tyrosine Derivatives
| Methodology | Reagents/Conditions | Advantages | Disadvantages | Potential for this compound |
| Traditional Iodination | I2, KI, oxidizing agents (e.g., H2O2) in basic solution | Well-established, relatively inexpensive reagents. | Use of strong oxidants, potential for over-iodination, waste generation. | Current standard method, but with room for improvement. |
| Enzymatic Iodination | Haloperoxidase, H2O2, iodide source, mild pH | High regioselectivity, environmentally friendly, mild reaction conditions. | Enzyme stability and cost, lower reaction rates. | A highly promising green alternative for the iodination step. |
| Flow Chemistry | Continuous flow reactors, immobilized reagents/catalysts | Enhanced safety and control, improved yield and purity, easy scalability. | Initial setup cost, potential for clogging with solid byproducts. | Could be integrated with other green methods for a fully continuous and efficient process. |
| Mechanochemistry | Grinding of solid reactants (e.g., iodine and a silver salt) | Solvent-free, rapid reaction times, high yields. nih.gov | Limited to solid-state reactions, scalability may be a challenge. | A potential solvent-free approach for the iodination step. nih.gov |
Exploration of this compound as a Versatile Chemical Building Block for Diverse Molecular Scaffolds
The two iodine atoms on the aromatic ring of this compound are excellent leaving groups, making the compound an ideal substrate for various cross-coupling reactions. This opens up avenues for the synthesis of a wide array of novel compounds with potential applications in materials science and medicinal chemistry.
Potential Synthetic Transformations:
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the 3 and 5 positions of the tyrosine ring. This would allow for the creation of libraries of compounds with diverse functionalities.
Synthesis of Heterocyclic Compounds: The di-iodinated scaffold can serve as a precursor for the synthesis of complex heterocyclic systems, such as substituted benzofurans. nih.govorganic-chemistry.orgnih.govmedcraveonline.comscienceopen.com For instance, intramolecular cyclization reactions could be designed to form fused ring systems with potential biological activity.
Polymer Chemistry: The di-functional nature of the molecule could be exploited in polymerization reactions to create novel polymers with unique optical or electronic properties.
Table 2: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Coupling Partner | Potential Product Scaffold | Significance |
| Suzuki Coupling | Aryl or vinyl boronic acids/esters | Biaryl or styrenyl derivatives | Access to compounds with extended conjugation and potential applications in organic electronics. |
| Sonogashira Coupling | Terminal alkynes | Aryl-alkyne conjugates | Synthesis of rigid molecular scaffolds and precursors for more complex molecules. |
| Heck Coupling | Alkenes | Substituted styrenes | A versatile method for C-C bond formation with broad substrate scope. |
| Buchwald-Hartwig Amination | Amines | Di-amino substituted tyrosine derivatives | Introduction of nitrogen-containing functional groups, important for biological activity. |
Advanced Mechanistic Studies using Ultrafast Spectroscopy or Advanced NMR Techniques
A deeper understanding of the electronic properties and reaction dynamics of this compound is crucial for its rational application. Advanced spectroscopic and computational techniques can provide valuable insights.
Unexplored Research Avenues:
Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy could be used to study the photophysical and photochemical properties of the molecule. This could reveal details about excited-state dynamics and potential applications in photochemistry or as a photosensitizer.
Advanced NMR Spectroscopy: Solid-state NMR studies could provide detailed information about the conformation and dynamics of the molecule in different environments, such as when incorporated into peptides or bound to a surface. nih.govnih.govmeihonglab.comchemrxiv.orgresearchgate.net
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the outcomes of synthetic transformations. rsc.orgresearchgate.net This can aid in the design of more efficient synthetic routes and in understanding the structure-property relationships of its derivatives.
Integration with High-Throughput Screening for Discovery of New Biochemical Probes
The unique structure of this compound makes it an interesting candidate for inclusion in high-throughput screening (HTS) libraries for the discovery of new bioactive molecules.
Future Research Focus:
Development of Fluorescent Probes: The di-iodinated ring could be functionalized with fluorophores to create probes for HTS assays. These probes could be designed to report on specific enzyme activities or binding events.
Screening for Enzyme Inhibitors: The compound and its derivatives could be screened against a wide range of enzymes, particularly those involved in thyroid hormone metabolism, such as iodotyrosine deiodinase. nih.govendocrine-abstracts.orgnih.govdata.govwikipedia.org HTS campaigns could identify novel inhibitors with therapeutic potential. A summary of a potential HTS workflow is provided in Table 3.
Table 3: Hypothetical High-Throughput Screening Workflow for Iodotyrosine Deiodinase Inhibitors
| Step | Description | Technology/Method | Expected Outcome |
| 1. Library Preparation | A library of derivatives of this compound is synthesized with diverse functional groups at the 3 and 5 positions. | Combinatorial chemistry, parallel synthesis. | A diverse chemical library for screening. |
| 2. Assay Development | A robust and sensitive assay for iodotyrosine deiodinase activity is developed in a microplate format. | Fluorescence-based or colorimetric assays. | A validated HTS assay. |
| 3. Primary Screening | The chemical library is screened at a single concentration against the target enzyme. | Robotic liquid handling, automated plate readers. | Identification of "hit" compounds that inhibit enzyme activity. |
| 4. Dose-Response Analysis | "Hit" compounds are tested at multiple concentrations to determine their potency (e.g., IC50 value). | Serial dilution, curve-fitting software. | Quantitative data on the potency of inhibitors. |
| 5. Secondary Assays | Confirmed inhibitors are tested in secondary assays to determine their selectivity and mechanism of action. | Cell-based assays, kinetic studies. | Characterization of lead compounds for further development. |
Application in Chemical Biology to Elucidate Complex Biological Pathways
Iodinated tyrosine residues play important roles in biology, most notably in thyroid hormones. This compound and its derivatives can be used as chemical tools to study these and other biological processes.
Potential Chemical Biology Applications:
Probing Protein-Protein Interactions: The compound could be incorporated into peptides and used as a photo-crosslinking agent to identify protein binding partners. The iodine atoms can be photolytically cleaved to generate reactive radicals that form covalent bonds with nearby molecules.
Studying Thyroid Hormone Metabolism: As a structural analog of diiodotyrosine, a precursor to thyroid hormones, this compound can be used to study the enzymes involved in thyroid hormone synthesis and metabolism. chemimpex.com
Impact on Peptide and Protein Structure: The introduction of this bulky, halogenated amino acid derivative into peptides can be used to study its effects on peptide conformation, aggregation, and interaction with biological targets. nih.gov
Rational Design of Next-Generation Modified Amino Acid Derivatives for Specific Research Objectives
The scaffold of this compound provides a starting point for the rational design of new modified amino acid derivatives with tailored properties for specific applications.
Strategies for Rational Design:
Structure-Based Drug Design: If the compound is found to be an inhibitor of a particular enzyme, its structure can be used as a starting point for the design of more potent and selective inhibitors. nih.govsemanticscholar.orgnih.govrsc.orgfrontiersin.org X-ray crystallography or NMR spectroscopy can be used to determine the binding mode of the inhibitor, and this information can be used to guide the design of new analogs.
Peptidomimetics: The di-iodinated tyrosine derivative can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and biological activity. upc.edu The bulky iodine atoms can be used to constrain the conformation of the peptide and improve its binding to its target.
Bioisosteric Replacement: The iodine atoms can be replaced with other functional groups to fine-tune the electronic and steric properties of the molecule. This can lead to derivatives with improved pharmacokinetic or pharmacodynamic properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-acetyl-3,5-diiodotyrosine ethyl ester, and what reaction conditions are critical for high yield?
- Methodology : The compound is synthesized from L-tyrosine via sequential iodination, acetylation, and esterification. Key steps include:
- Iodination : Reaction of L-tyrosine with iodine monochloride (ICl) in an acidic medium to introduce iodine atoms at the 3,5-positions of the aromatic ring.
- Acetylation : Treatment with acetic anhydride in the presence of a base (e.g., pyridine) to protect the amine group.
- Esterification : Use of ethanol and a catalytic acid (e.g., H₂SO₄) to convert the carboxylic acid to an ethyl ester.
- Critical conditions : Strict temperature control (0–5°C during iodination to prevent over-iodination) and inert atmosphere (N₂/Ar) to avoid oxidation of intermediates .
Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- NMR Spectroscopy : ¹H NMR should show peaks for the acetyl group (~2.0 ppm, singlet) and ethyl ester protons (~1.2–1.4 ppm for CH₃, ~4.1–4.3 ppm for CH₂). Aromatic protons (meta to iodine) appear as a singlet at ~7.5 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 502.90 (C₁₃H₁₅I₂NO₄).
- IR Spectroscopy : Look for C=O stretches (~1740 cm⁻¹ for ester, ~1650 cm⁻¹ for amide) and O–H absence (indicating successful acetylation).
- HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm) validates purity (>95%) .
Q. How should this compound be stored to ensure long-term stability, and what degradation pathways are most likely?
- Storage guidelines :
- Store in amber vials at –20°C under anhydrous conditions to prevent hydrolysis of the ester group.
- Use desiccants (e.g., silica gel) in storage containers to mitigate moisture.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis protocols for this compound, particularly in iodine stoichiometry and reaction time?
- Methodology :
- Comparative analysis : Replicate methods from conflicting patents (e.g., DE 1 067 826 vs. US 2 803 654) and compare yields/purity using HPLC and MS.
- Design of Experiments (DoE) : Vary iodine equivalents (1.0–2.2 eq) and reaction time (2–24 hrs) to identify optimal conditions. Statistical tools (e.g., ANOVA) can quantify the impact of each variable.
- Mechanistic insight : Excess iodine may lead to di- vs. mono-iodination byproducts, detectable via LC-MS .
Q. What strategies optimize the scalability of this compound synthesis for industrial applications without compromising purity?
- Methodology :
- Continuous flow chemistry : Implement microreactors for iodination to enhance heat transfer and reduce side reactions.
- Catalyst screening : Test green catalysts (e.g., immobilized lipases) for esterification to minimize waste.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways, such as cross-coupling reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C–I bonds to assess suitability for Suzuki-Miyaura coupling.
- Molecular docking : Simulate interactions with enzymatic catalysts (e.g., halogenases) to design biocatalytic modifications.
- Retrosynthetic analysis : Tools like ICSynth (Elsevier) can propose routes using the compound as a building block for complex pharmaceuticals .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for validating the reproducibility of synthesis and characterization data across independent laboratories?
- Methodology :
- Interlaboratory studies : Share samples with collaborating labs and apply Grubbs’ test to identify outliers in yield/purity data.
- Uncertainty quantification : Use Monte Carlo simulations to propagate errors from analytical instruments (e.g., ±0.5% in HPLC area counts).
- Meta-analysis : Aggregate data from patents and journals to establish consensus values for melting points, NMR shifts, etc. .
Tables
Table 1 : Key Spectral Data for this compound
Table 2 : Comparison of Synthesis Protocols from Patents
| Patent | Iodination Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| DE 1 067 826 | 1.5 eq ICl, 0°C, 6 hrs | 78 | 92% | Requires strict temp control |
| US 2 803 654 | 2.0 eq ICl, RT, 12 hrs | 65 | 85% | Higher byproduct formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
